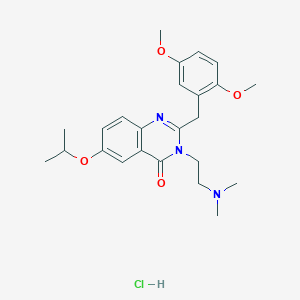
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MCI 176は、カルシウムチャネルブロッカーとしての役割で知られるキナゾリノン系カルシウム拮抗剤です。 冠血流量への影響と虚血領域の灌流改善の可能性について研究されています . この化合物は、特に大型の伝導性冠動脈と抵抗性細動脈に対する血管拡張作用で注目されています .
準備方法
MCI 176の合成には、キナゾリノン誘導体の調製が含まれます。MCI 176の具体的な合成経路や反応条件は、公開文献では広く詳細には記述されていません。 キナゾリノン誘導体を合成するための一般的な方法は、通常、アントラニル酸とホルムアミドまたはその誘導体を縮合させ、続いて環化反応を行うことで行われます . 工業生産方法では、収率、純度、費用対効果などの要素を考慮して、これらの反応をスケールアップするために最適化する必要があります。
化学反応の分析
MCI 176は、カルシウムチャネルブロッカーとして、主にカルシウムイオンと相互作用します。 冠動脈のカルシウム誘発収縮を競合的に阻害します . この化合物が受ける主な反応には、以下が含まれます。
酸化と還元: これらの反応は、MCI 176の安定したキナゾリノン構造のために、あまり一般的ではありません。
置換反応: MCI 176は、特に官能基を含む置換反応を受けます。
錯形成反応: カルシウムイオンなど、金属イオンと錯体を形成できます。これは、カルシウムチャネルブロッカーとしての機能の中心です.
科学研究での応用
MCI 176は、その心臓血管作用について広く研究されてきました。 主な用途は心臓血管研究の分野であり、冠血流量と虚血の研究に使用されます 生物学および医学において、MCI 176は、カルシウムチャネルブロッカーのメカニズムとその冠動脈への影響を理解するために使用されます .
科学的研究の応用
MCI 176 has been extensively studied for its cardiovascular effects. Its primary application is in the field of cardiovascular research, where it is used to study coronary blood flow and ischemia In biology and medicine, MCI 176 is used to understand the mechanisms of calcium channel blockers and their effects on coronary arteries .
作用機序
MCI 176は、冠動脈のカルシウムチャネルを遮断することで作用します。 これにより、冠血流量が増加し、抵抗性細動脈の抵抗が低下します . MCI 176の分子標的は冠動脈のカルシウムチャネルであり、その経路はカルシウム誘発収縮の阻害を伴います . これにより、血管拡張が起こり、虚血領域の灌流が改善されます .
類似の化合物との比較
MCI 176は、ジルチアゼムやニフェジピンなどの他のカルシウムチャネルブロッカーと比較されます。 3つの化合物すべてがカルシウム誘発収縮を阻害しますが、MCI 176は大型の伝導性血管に対して最も高い選択性を示します . MCI 176の作用時間は、ジルチアゼムとニフェジピンの間の中間です . 類似の化合物には、以下が含まれます。
ジルチアゼム: 作用時間が長い別のカルシウムチャネルブロッカー。
類似化合物との比較
MCI 176 is compared with other calcium channel blockers such as diltiazem and nifedipine. While all three compounds inhibit calcium-induced contractions, MCI 176 has the highest selectivity for large conductive vessels . The duration of action of MCI 176 is intermediate between diltiazem and nifedipine . Similar compounds include:
Diltiazem: Another calcium channel blocker with a longer duration of action.
Nifedipine: A calcium channel blocker with higher potency but lower selectivity for large conductive vessels.
特性
CAS番号 |
103315-31-7 |
|---|---|
分子式 |
C24H31N3O4 |
分子量 |
425.5 g/mol |
IUPAC名 |
2-[(2,5-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)ethyl]-6-propan-2-yloxyquinazolin-4-one |
InChI |
InChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3 |
InChIキー |
WMLHIIMHGSNIAL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC.Cl |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC |
外観 |
Solid powder |
Key on ui other cas no. |
103315-31-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl MCI 176 MCI-176 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















